Home > Products > Screening Compounds P8213 > 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine
3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine - 1049214-92-7

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine

Catalog Number: EVT-6667479
CAS Number: 1049214-92-7
Molecular Formula: C21H19BrN4O
Molecular Weight: 423.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This compound features an adamantane group, a piperazine ring substituted with a trifluoromethylphenylmethyl group, and an oxadiazole-thione moiety. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

  • Compound Description: This series of compounds incorporates a nitroimidazo[1,2-b]pyridazine scaffold connected to a piperazine ring, with various substituents. They demonstrated antimicrobial activity in studies against Escherichia coli, Bacillus cereus, and Candida albicans. Molecular docking studies indicated interactions with the BAX protein. []

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound exists as a hydrochloride salt and contains a quinolinone core, a piperazine ring linked to a phenylpyridine moiety, and a hydrochloride salt form. []

N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

  • Compound Description: This series features a benzothiazole group connected to a piperazine ring via a propionamide linker, with various substituents on the piperazine. These compounds demonstrated activity as acetylcholinesterase (AChE) inhibitors and in reducing amyloid-beta (Aβ) aggregation, suggesting potential for Alzheimer's disease treatment. []

1-{4-[3-Fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It features a complex structure with a thiazinane ring, a piperazine ring, and a phenyl ring, and is designed for oral bioavailability. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) and Derivatives

  • Compound Description: SN79 and its derivatives are benzoxazolone-based compounds that target sigma-2 receptors. These compounds exhibit cytotoxic effects in tumor cells and influence cellular metabolism. []

1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-1H-indole

  • Compound Description: This compound combines an indole core with a piperazine ring linked via a propyl chain to a fluorophenyl group. Density functional theory (DFT) studies were conducted to analyze its structural and electronic properties. []
  • Compound Description: This series involves an isoquinoline scaffold with a methylpiperazine substituent. Variations in heteroaromatic groups at the C-3 position significantly influence their anticancer activity. []

8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Compound Description: This compound is a fluoroquinolone derivative, characterized by a quinolone core, a piperazine ring with a chloropropanoyl substituent, and a carboxylic acid group. It shows potent antibacterial activity comparable to clinafloxacin. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound, derived from Prottremin, incorporates a cyclohexenol ring system with a piperazine substituent linked to an isopropylbenzyl group. It is investigated for potential antiparkinsonian activity. []

S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

  • Compound Description: S 18126 is a benzoindane derivative with high affinity for dopamine D4 receptors. It includes a piperazine ring linked to a dihydrobenzodioxin moiety. []

(E)-1-{4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one

  • Compound Description: This compound features a chalcone core structure (a propenone linker between two aromatic rings), a piperazine ring connected to a bis(methoxyphenyl)methyl group, and a chlorophenyl ring. It exhibits anti-ischemic activity in vivo, potentially by prolonging survival time in mice models of acute cerebral ischemia. []

6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines

  • Compound Description: This series revolves around a cinnoline scaffold with a methyl group and an arylpiperazine substituent. These compounds are explored for their potential antifungal properties. []
  • Compound Description: SN79 is a benzoxazolone derivative that acts as a cocaine antagonist. It exhibits affinity for sigma receptors and serotonin receptors and influences cocaine-induced behaviors in rodents. []

WS-50030 [7-{4-[3-(1H-Inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one]

  • Compound Description: WS-50030 is a benzoxazolone-based compound that functions as a dopamine D2 receptor partial agonist and a serotonin reuptake inhibitor. It has demonstrated antipsychotic-like and antidepressant-like effects in preclinical models. []

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

  • Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase 5 (PDE5) and has demonstrated blood pressure-lowering effects. []
  • Compound Description: This series of compounds is characterized by a quinazolinone core, a piperazine ring linked to a phenylacetic acid ester, and variations in aryl substitutions on the quinazolinone ring. []

5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone Derivatives

  • Compound Description: This series comprises benzofuran-chalcone hybrids with a piperazine ring linked to the benzofuran moiety via a propenone linker. They have shown weak to moderate antibacterial activity. []

4(6)-{2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]-2-oxoethoxy}-aroylguanidine Derivatives

  • Compound Description: These derivatives feature a guanidine core, a piperazine ring, and an aroyloxy linker with trimethoxybenzyl substitution. These compounds showed Na+/H+ exchanger-1 (NHE1) inhibitory activity. []

[O-Methyl-11C]4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

  • Compound Description: This radiolabeled compound targets the 5-HT1A receptor and was investigated as a potential positron emission tomography (PET) ligand but showed limited success due to a lack of specific binding. []

8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211)

  • Compound Description: CQ211 acts as a highly potent and selective inhibitor of RIOK2, a kinase implicated in cancer cell proliferation. []

3-Nitro-4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-benzoylguanidine Tartrate (TG-6)

  • Compound Description: TG-6 is a benzoylguanidine derivative that exhibits protective effects against myocardial ischemia-reperfusion injury in rat models, potentially through its antioxidant properties. []

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one

  • Compound Description: This compound features a pyridazinone core, a piperazine ring substituted with a chlorophenyl group, and a propanone linker connecting it to a diphenyl-substituted pyridazinone moiety. []

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Compound Description: This compound features a pyridazine ring substituted with a chlorophenoxypropylpiperazinyl group. []

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

  • Compound Description: This compound contains a pyridazine ring substituted with a trifluoromethylphenylpiperazinyl group. []

3-(4-Piperazin-1-yl-phenyl)-s-triazolo[3,4-b][1,3,4]thiadiazole Hydrochlorides

  • Compound Description: This series involves a triazolothiadiazole core linked to a phenylpiperazine moiety, synthesized as hydrochloride salts. These compounds exhibited promising in vitro antibacterial activity. []
  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper, designed for potential anticancer therapy, particularly in tumors with BRCA mutations. []

Bis[4-(3-carboxy-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium] Benzene-1,4-dicarboxylate

  • Compound Description: This complex features two fluoroquinolone units linked to a piperazine ring, which is further connected to a benzene-1,4-dicarboxylate moiety. []

3-(2-Chlorobenzyl)-7-[4-(2-chlorobenzyl)piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one

  • Compound Description: This compound incorporates a quinazolinone core with trifluoro substitutions, a piperazine ring substituted with a chlorobenzyl group, and an additional chlorobenzyl substituent on the quinazolinone ring. []
  • Compound Description: This series focuses on unfused heterobiaryls with piperazine substituents, aiming to develop 5-HT7 receptor antagonists. []
  • Compound Description: These derivatives consist of a thienopyridine core linked to a piperazine ring via a methanone bridge, with various aryl substitutions on the piperazine. []
  • Compound Description: This complex structure features two naphthyridine units linked to piperazine rings, which are further bridged by an adipate group. The compound also exists as a tetrahydrate. []
  • Compound Description: This compound features a thiourea group connecting a benzothiazole moiety to a bromobenzoyl group. []
  • Compound Description: This compound features a pyridazine ring with a benzodioxol substituent and a cyclopropylpiperazinyl group. It acts as a histamine H3 receptor antagonist. []

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

  • Compound Description: GDC-0941 is a thienopyrimidine derivative that functions as a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase, making it a potential candidate for cancer treatment. []
  • Compound Description: This series involves pyrrolidine-2,5-dione acetamide derivatives with benzhydryl or sec-butyl groups. These compounds are explored for their anticonvulsant activity. []
  • Compound Description: FMPD is a potential antipsychotic drug candidate that exhibits high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is an autotaxin inhibitor currently under clinical evaluation for treating idiopathic pulmonary fibrosis. []
  • Compound Description: AZD5153 is a bivalent bromodomain and extraterminal inhibitor designed as an anticancer agent. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: K-604 is an acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, currently under clinical investigation. It exhibits aqueous solubility and good oral absorption. []
  • Compound Description: This complex structure comprises a fluoroquinolone unit linked to a piperazine ring, which is further associated with a 4-carboxybenzoate and benzene-1,4-dicarboxylic acid. []

1[-(3-Chlorophenyl)piperazin-1-yl]-3-[oxy(4-acetamidophenyl]propane

  • Compound Description: This compound incorporates a piperazine ring linked to a chlorophenyl group and an acetamidophenyl group through a propane linker. It is described as a potent antihypertensive agent. []
  • Compound Description: This compound is a non-peptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting cIAP1 and XIAP, and is under investigation as a potential anticancer therapeutic. []
  • Compound Description: This series of compounds is characterized by a 2-alkoxyphenylcarbamic acid scaffold connected to a piperazine ring substituted with various phenyl groups. These compounds were evaluated for their in vitro antioxidant properties. []

3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-phenylamino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone

  • Compound Description: This compound features an indolinone core with a complex substituent including a piperazine ring. It has been studied for its potential in treating angiogenic eye diseases. []

Properties

CAS Number

1049214-92-7

Product Name

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine

IUPAC Name

(3-bromophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone

Molecular Formula

C21H19BrN4O

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C21H19BrN4O/c22-18-8-4-7-17(15-18)21(27)26-13-11-25(12-14-26)20-10-9-19(23-24-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2

InChI Key

WUJNRROYOKLQKB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.